molecular formula C12H12N2O2 B2422509 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 954583-91-6

2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B2422509
CAS RN: 954583-91-6
M. Wt: 216.24
InChI Key: ZQWLJAWEADFIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound that contains a pyrrole ring and a pyridine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrrole ring substituted with two methyl groups and a pyridine-linked carboxylic acid group . The exact structure would depend on the positions of these substituents on the rings.


Chemical Reactions Analysis

As an organic compound containing both pyrrole and pyridine rings, this molecule could potentially participate in a variety of chemical reactions. The pyrrole ring, for instance, might undergo electrophilic substitution reactions, while the carboxylic acid group could take part in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For instance, the presence of a carboxylic acid group would likely make the compound acidic and polar, while the aromatic rings could contribute to its stability and possibly its reactivity.

Scientific Research Applications

Acid−Amide Intermolecular Hydrogen Bonding

This research investigates the hydrogen bonding between amide and carboxylic acid groups in a molecule similar to the compound . The study found that this molecule forms an intermolecularly hydrogen-bonded dimer, demonstrating significant implications for molecular recognition and assembly in chemical systems (Wash et al., 1997).

Hydrogen-Bonding Motifs in Crystal Engineering

This study focuses on the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in molecules possessing both functional groups. The research provides insights into the crystal engineering applications of such molecules, highlighting their potential in designing novel materials (Long et al., 2014).

Supramolecular Assemblies

The research explores the formation of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules. This demonstrates the compound's potential in forming complex molecular structures, which could be useful in materials science and nanotechnology (Arora & Pedireddi, 2003).

Complexation of Nucleotide Bases

This study examines how molecular tweezers with carboxylic acids interact with nucleotide bases. The findings could be relevant for understanding the biochemical interactions and potential applications in molecular biology or drug design (Zimmerman, Wu, & Zeng, 1991).

Metal-Organic Frameworks

Research on metal-organic frameworks using carboxylic acids and pyridine-based linkers demonstrates the compound's utility in constructing porous structures with potential applications in gas storage and separation technologies (Sen et al., 2014).

Future Directions

The future research directions for this compound would depend on its potential applications. Given its complex structure, it might be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-7-11(12(15)16)9(2)14(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWLJAWEADFIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

CAS RN

954583-91-6
Record name 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.